molecular formula C19H14FNO3S2 B2732743 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 301687-67-2

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2732743
CAS No.: 301687-67-2
M. Wt: 387.44
InChI Key: HMQYKMLRXIXARI-WJDWOHSUSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The Z-configuration at the C5 methylidene group (confirmed via crystallographic analysis in related compounds, e.g., ) ensures planar geometry, facilitating π-π stacking interactions. Key structural features include:

  • 3-Phenylpropanoic acid side chain: The carboxylic acid group improves solubility and enables ionic interactions with biological targets, while the phenyl group may contribute to hydrophobic binding .

Rhodanine derivatives are widely studied for antimicrobial, antidiabetic, and anticancer activities.

Properties

IUPAC Name

2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO3S2/c20-14-8-6-13(7-9-14)11-16-17(22)21(19(25)26-16)15(18(23)24)10-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQYKMLRXIXARI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anti-inflammatory, and enzyme-inhibitory effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula: C14H12FNO3S2
  • Molecular Weight: 325.38 g/mol
  • CAS Number: 306324-33-4

The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antibacterial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, the compound has been tested against various bacterial strains, showing varying degrees of effectiveness:

Bacterial StrainActivity Level
Staphylococcus aureusModerate to Strong
Escherichia coliWeak to Moderate
Bacillus subtilisStrong
Salmonella typhiModerate

In vitro assays demonstrated that the compound inhibited bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against susceptible strains .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase5.12 ± 0.01
Urease3.45 ± 0.02

These findings suggest that the compound could be developed as a therapeutic agent for conditions requiring enzyme modulation, such as Alzheimer's disease and urinary tract infections .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives has been documented extensively. The compound was assessed for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in levels of TNF-alpha and IL-6 when treated with varying concentrations of the compound.

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of thiazolidinone derivatives, including the target compound. The results showed that compounds with a fluorophenyl substituent exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Enzyme Inhibition Research : Another research effort focused on the inhibition of urease by various thiazolidinones. The target compound was found to be among the most effective inhibitors, demonstrating potential for further development as a therapeutic agent against urease-dependent conditions .

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including oxidation and reduction reactions.

Research indicates that this compound exhibits potential antimicrobial, antifungal, and antiviral properties:

  • Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
  • Antifungal Properties: Demonstrated activity against common fungal pathogens.
  • Antiviral Effects: Preliminary research suggests potential efficacy against viral infections.

Medical Applications

The compound has been investigated for its therapeutic potential:

  • Anti-inflammatory Properties: Exhibits mechanisms that may reduce inflammation.
  • Anticancer Activity: Early studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

Industrial Use

Due to its unique chemical properties, it is explored for applications in developing new materials and chemical processes, particularly in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Mechanisms

Research involving human cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells through mitochondrial pathways. The findings support further exploration into its use as an anticancer drug.

Case Study 3: Synthesis Optimization

A recent study focused on optimizing the synthetic route for increased yield and purity of the compound. Utilizing catalysts improved reaction times and reduced by-products significantly.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl) improve binding to charged/polar targets (e.g., enzymes) by enhancing electrophilicity .
  • Bulkier substituents (e.g., pyrazolyl) may limit bioavailability but improve specificity for complex binding pockets .

Variations in the Carboxylic Acid Side Chain

Compound Name Side Chain Structure Key Differences & Implications Biological Relevance (Evidence Source)
Target Compound 3-Phenylpropanoic acid Balanced hydrophobicity (phenyl) and solubility (carboxylic acid) Antibacterial
2-[(5Z)-5-[(E)-2-Methyl-3-phenylpropenylidene]-...acetic acid (Kinedak) Acetic acid Shorter chain reduces steric hindrance; potential for higher cellular uptake Antidiabetic
4-[(5Z)-5-[[3-(4-Ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-...butanoic acid Butanoic acid Longer chain may prolong half-life but reduce solubility Not reported

Key Observations :

  • Propanoic/butanoic acid chains enhance solubility and protein binding via ionic interactions compared to shorter chains (e.g., acetic acid) .
  • Phenyl groups in the side chain (as in the target compound) may synergize with aromatic residues in target proteins .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentQuantity/ConcentrationSolvent SystemTemperature/TimeYield
Thiosemicarbazide derivative0.01 molAcetic acid/DMF110°C, 2–4 h~48%
Sodium acetate0.02 mol---

Basic: How is the stereochemical configuration (Z/E) of the exocyclic double bond confirmed?

Methodological Answer:
The Z-configuration of the exocyclic double bond (C5=N) is confirmed via:

  • Nuclear Overhauser Effect (NOE) NMR : Irradiation of the 4-fluorophenyl proton signal enhances resonance from the thiazolidinone ring protons, confirming spatial proximity.
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition) provides bond angles and torsion angles (e.g., C5–N1–C4–S1 ≈ 175°), validating the Z-geometry. For example, similar compounds show mean C–C bond lengths of 1.35–1.38 Å in the thiazolidinone ring .

Advanced: How can computational studies resolve contradictions between predicted and experimental spectral data?

Methodological Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria. To address this:

Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level and calculate NMR chemical shifts (e.g., using GIAO method). Compare with experimental 1^1H/13^13C NMR data.

Solvent Correction : Apply the Polarizable Continuum Model (PCM) to account for DMSO or CDCl3_3 effects.

Tautomer Analysis : Evaluate energy differences between enol-keto or thione-thiol tautomers using Gibbs free energy calculations. For example, thione forms are typically more stable by ~5–8 kcal/mol .

Example Workflow:

  • Step 1 : Optimize structure → Step 2 : Simulate NMR → Step 3 : Compare with experimental data (e.g., IR carbonyl stretch at 1702 cm1^{-1} vs. computed 1695–1710 cm1^{-1}) .

Advanced: What strategies improve regioselectivity in cyclocondensation reactions for this compound?

Methodological Answer:
Regioselectivity challenges arise from competing nucleophilic sites (e.g., thione sulfur vs. hydrazine nitrogen). Strategies include:

  • Catalyst screening : Use p-toluenesulfonic acid (PTSA) to direct cyclization toward the thiazolidinone ring.
  • Solvent polarity : Higher polarity solvents (e.g., DMF) favor the desired product by stabilizing dipolar intermediates.
  • Temperature control : Slow heating (1°C/min) to 100°C reduces side reactions.

Q. Supporting Data :

  • In similar syntheses, DMF increased regioselectivity from 65% to 82% compared to THF .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm carbonyl (1702 cm1^{-1}), thioamide (1250 cm1^{-1}), and C-F (1100–1150 cm1^{-1}) stretches .
  • 1^1H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), exocyclic CH=N (δ 8.1–8.3 ppm), and propanoic acid protons (δ 3.1–3.5 ppm).
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 429.2) and fragmentation patterns .

Advanced: How does the 4-fluorophenyl substituent influence biological activity?

Methodological Answer:
The 4-fluorophenyl group enhances:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability.
  • Electron-withdrawing effects : Stabilizes the thiazolidinone ring, potentially enhancing enzyme inhibition (e.g., against tyrosine kinases).
  • Metabolic stability : Fluorine reduces oxidative metabolism, as shown in CYP450 assays for similar compounds .

Q. Comparative Data :

SubstituentLogPIC50_{50} (Tyrosine Kinase)Metabolic Half-life (h)
4-Fluorophenyl3.212 µM6.8 ± 0.5
Phenyl (no F)2.728 µM4.2 ± 0.3

Basic: What crystallization methods yield high-purity samples for X-ray studies?

Methodological Answer:

  • Slow evaporation : Dissolve the compound in DMF/ethyl acetate (1:5) and evaporate at 25°C over 7 days.
  • Diffraction-quality crystals : Ensure ≤ 0.5% impurities via HPLC prior to crystallization. For similar thiazolidinones, space groups like P21_1/c with Z = 4 are common .

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